

# What is Caffeine-d9 and its chemical properties?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Caffeine-d9 |           |
| Cat. No.:            | B020866     | Get Quote |

### Caffeine-d9: A Technical Guide for Researchers

**Caffeine-d9** is a deuterated isotopologue of caffeine, a molecule of significant interest in pharmacology and clinical analysis.[1][2] In this formulation, the nine hydrogen atoms present in the three methyl groups of the caffeine molecule are replaced by deuterium, a stable, non-radioactive heavy isotope of hydrogen.[1][3] This isotopic substitution, while rendering the molecule chemically and structurally identical to natural caffeine, significantly alters its pharmacokinetic profile, making it a valuable tool in research and development.[1][3]

This guide provides an in-depth overview of **Caffeine-d9**, its chemical properties, synthesis, analytical applications, and unique pharmacological characteristics for researchers, scientists, and drug development professionals.

## **Core Chemical Properties**

**Caffeine-d9**, also known by its IUPAC name 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione, shares the fundamental xanthine backbone of caffeine.[1] Its physical and chemical identifiers are summarized below.



| Property         | Value                                                             | Source    |
|------------------|-------------------------------------------------------------------|-----------|
| IUPAC Name       | 1,3,7-<br>Tris(trideuteriomethyl)purine-<br>2,6-dione             | [1]       |
| Synonyms         | d9-Caffeine, 3,7-Dihydro-1,3,7-tri(methyl-d3)-1H-purine-2,6-dione | [2][4]    |
| CAS Number       | 72238-8-5                                                         | [1]       |
| Chemical Formula | C <sub>8</sub> HD <sub>9</sub> N <sub>4</sub> O <sub>2</sub>      | [1][5]    |
| Molar Mass       | 203.25 g/mol                                                      | [1][4][5] |
| Appearance       | White powder/crystalline solid                                    | [4][6]    |
| Melting Point    | 234-237 °C                                                        | [6][7]    |
| Isotopic Purity  | ≥99 atom % D                                                      | [6]       |
| Chemical Purity  | >95% to 98% (by HPLC or CP)                                       | [6][8]    |

# **Synthesis and Experimental Protocols**

The strategic replacement of hydrogen with deuterium (deuteration) is key to producing **Caffeine-d9**.[1] This process yields a variant with the same structure and physiochemical properties as caffeine but with modified pharmacokinetics.[1]

## One-Step, Gram-Scale Synthesis from Xanthine

An efficient, gram-scale synthesis of **Caffeine-d9** has been developed using xanthine and deuterated iodomethane (CD<sub>3</sub>I).[7][9] This method provides a high yield and is a significant improvement over previous multi-step or lower-yield procedures.[7]

#### Experimental Protocol:

• Preparation of Dimsyl Sodium: A flame-dried round-bottom flask is charged with anhydrous tetrahydrofuran (THF) and anhydrous dimethyl sulfoxide (DMSO). The solution is cooled to 0

### Foundational & Exploratory





°C in an ice bath. Sodium hydride (NaH, 60% in mineral oil) is added slowly. The resulting suspension is stirred at 0 °C for 30 minutes to form the dimsyl sodium base.[7]

- Reaction with Xanthine: The reaction mixture is warmed to room temperature, and xanthine is added. The mixture is stirred for 30 minutes.[7]
- Deuteromethylation: Deuterated iodomethane (CD<sub>3</sub>I) is added dropwise to the mixture over approximately 5 minutes. The reaction is then stirred for 24 hours at room temperature.[7]
- Extraction and Purification: Water is added to the reaction, and the biphasic mixture is extracted three times with dichloromethane (DCM). The combined organic layers are processed.[7]
- Recrystallization: The crude product is recrystallized to yield pure **Caffeine-d9**. This protocol has been reported to achieve yields of up to 86%.[7][9]



Workflow for Gram-Scale Synthesis of Caffeine-d9



Click to download full resolution via product page

Workflow for Gram-Scale Synthesis of Caffeine-d9



## **Analytical Applications and Methodology**

A primary and long-standing application of **Caffeine-d9** is its use as an internal standard for the quantification of caffeine in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).[1] Its structural similarity ensures it co-elutes with caffeine during chromatography, while its higher molecular weight allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification.[1]

## Quantification of Caffeine in Human Plasma via HPLC-ESI-MS/MS

This method is used for the pharmacokinetic analysis of caffeine and its primary metabolites.

#### Experimental Protocol:

- Sample Preparation: 30 μL of a human plasma sample is mixed with 100 μL of a protein precipitation solution. This solution consists of methanol containing a known concentration of **Caffeine-d9** (e.g., 600 ng/mL), other internal standards if needed (like PAR-d3), and formic acid (e.g., 125 mM) to enhance analyte purity in the supernatant.[10]
- Protein Precipitation: The plasma-methanol mixture is vortexed for 5 minutes and then centrifuged at high speed (e.g., 17,900 x g) for 5 minutes to pellet the precipitated proteins. [10]
- Analysis: A small volume (e.g., 10 μL) of the resulting supernatant is injected into the HPLC-ESI-MS/MS system for analysis.[10] The ratio of the analyte (caffeine) peak area to the internal standard (Caffeine-d9) peak area is used to calculate the concentration of caffeine in the original sample.





Click to download full resolution via product page

Analytical Workflow for Caffeine Quantification

### **Pharmacokinetics and Metabolism**

The substitution of hydrogen with deuterium creates stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This "kinetic isotope effect" makes C-D bonds harder for metabolic enzymes to break, thus altering the drug's metabolism.[11]



In humans, **Caffeine-d9** exhibits a significantly different pharmacokinetic profile compared to an equivalent molar dose of caffeine.[9][12]

| Pharmacokinetic<br>Parameter                                  | Caffeine-d9 vs. Caffeine<br>(Human Data) | Source     |
|---------------------------------------------------------------|------------------------------------------|------------|
| Tmax (Time to Peak<br>Concentration)                          | Similar                                  | [12][13]   |
| Cmax (Peak Plasma<br>Concentration)                           | 29% - 43% Higher                         | [1][9]     |
| AUC (Total Exposure)                                          | 4 to 5-fold Higher                       | [1][9][13] |
| Metabolite Exposure (Paraxanthine, Theobromine, Theophylline) | 5 to 10-fold Reduction                   | [1][9]     |

This altered metabolism results in a prolonged systemic exposure to the parent compound (**Caffeine-d9**) and a substantial reduction in the formation of its primary active metabolites, including paraxanthine, theobromine, and theophylline.[1][9] This suggests that **Caffeine-d9** could offer longer-lasting effects with less exposure to downstream metabolites that may contribute to side effects.[9][13]

#### Simplified Caffeine vs. Caffeine-d9 Metabolism



Click to download full resolution via product page



Simplified Caffeine vs. Caffeine-d9 Metabolism

## **Pharmacodynamics and Safety**

Pharmacodynamics: Despite its altered metabolism, **Caffeine-d9** retains the same fundamental mechanism of action as caffeine. It functions as an antagonist at all four adenosine receptor subtypes  $(A_1, A_2A, A_2B, and A_3)$  with an affinity similar to that of conventional caffeine.[1] This means it produces the same central nervous system stimulant effects.[1]

Safety and Toxicology: Safety studies have shown **Caffeine-d9** to be non-genotoxic in both the Ames bacterial reverse mutation assay and mammalian cell micronucleus assays.[1][9] In human clinical studies, it was well-tolerated and demonstrated a safety profile comparable to that of conventional caffeine.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. d9-Caffeine Wikipedia [en.wikipedia.org]
- 2. 1,3,7-Tris((~2~H\_3\_)methyl)-3,7-dihydro-1H-purine-2,6-dione | C8H10N4O2 | CID 13001304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Caffeine-d9 | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. 咖啡因- (三甲基-d9) 99 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Thieme E-Journals Synthesis / Full Text [thieme-connect.com]
- 8. Caffeine-d9 | TRC-C080102-2.5MG | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]



- 12. Lennham Pharmaceuticals Announces Topline Results from Pharmacokinetic Study of d9-Caffeine Versus Caffeine - BioSpace [biospace.com]
- 13. Lennham Pharmaceuticals Announces Topline Results from Pharmacokinetic Study of d9-Caffeine Versus Caffeine | Financial Post [financialpost.com]
- To cite this document: BenchChem. [What is Caffeine-d9 and its chemical properties?].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020866#what-is-caffeine-d9-and-its-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com